molecular formula C16H13N3O B6890458 N-(2-imidazol-1-ylphenyl)benzamide

N-(2-imidazol-1-ylphenyl)benzamide

Cat. No.: B6890458
M. Wt: 263.29 g/mol
InChI Key: UFZLQSQNLYIIJC-UHFFFAOYSA-N
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Description

N-(2-Imidazol-1-ylphenyl)benzamide is a chemical compound supplied for research and development purposes. Compounds featuring an imidazole core linked to a benzamide, such as this one, are of significant interest in medicinal chemistry due to their presence in molecules that modulate various biological targets . Similar structural motifs are found in inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target investigated in the context of Alzheimer's disease pathology . Furthermore, the imidazole-benzamide scaffold is recognized in the development of kinase inhibitors, which are a major class of therapeutics in oncology . For instance, research into new imidazole-based N-phenylbenzamide derivatives has demonstrated their potential as anticancer agents, with some compounds showing promising activity in computational studies and cytotoxic assays . The structural architecture of this compound makes it a valuable intermediate for researchers exploring novel bioactive molecules in drug discovery campaigns. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-imidazol-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(13-6-2-1-3-7-13)18-14-8-4-5-9-15(14)19-11-10-17-12-19/h1-12H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZLQSQNLYIIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-imidazol-1-ylphenyl)benzamide typically involves a one-pot three-component reaction. This method is efficient and atom-economical, providing a high yield of the desired product. The reaction involves the condensation of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out under mild conditions, usually in a mixture of solvents, and takes about 2-4 hours to complete, yielding the product in 80-85% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-imidazol-1-ylphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce various reduced derivatives of the benzamide moiety.

Scientific Research Applications

N-(2-imidazol-1-ylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-imidazol-1-ylphenyl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to form stable complexes with the ABL1 kinase protein, inhibiting its activity and thereby preventing the proliferation of cancer cells . Molecular dynamic simulations have revealed that the active derivatives of this compound exhibit a higher affinity toward the target receptor protein than control compounds, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogous compounds lie in:

  • Substituents on the phenyl ring : Chloro, bromo, fluoro, methyl, or nitro groups.
  • Position of the imidazole group : Attached directly to the benzamide phenyl ring or via a linker (e.g., methylene or propyl groups).
  • Additional heterocycles : Benzoimidazole, benzofuran, or isoxazole moieties.

Pharmacological Profiles

  • Anticancer Activity : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide exhibits potent activity against cervical cancer cells, attributed to electron-withdrawing groups (Cl, F) enhancing cellular uptake or target binding .
  • Anti-inflammatory and Analgesic Effects : Chloro-substituted benzoimidazole derivatives (e.g., Compound 3a) show significant activity with reduced gastric toxicity, likely due to optimized lipophilicity and steric effects .
  • Enzyme Inhibition: Benzoimidazole-benzofuran hybrids (e.g., Compound 21) inhibit indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy, via π-π stacking and hydrogen bonding interactions .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro or fluoro substituents enhance anticancer and antimicrobial activities by improving membrane permeability .
  • Linker Flexibility : Methylene or propyl linkers between imidazole and benzamide improve binding to enzymes like CYP51 or IDO1 .
  • Heterocyclic Additions : Benzofuran or thiophene rings introduce hydrophobic interactions, critical for enzyme inhibition .

Q & A

Q. What are the key synthetic methodologies for preparing N-(2-imidazol-1-ylphenyl)benzamide?

The synthesis typically involves multi-step reactions starting with acyl chlorides or activated carboxylic acids. For example, reacting o-phenylenediamine derivatives with acyl chlorides under controlled conditions (e.g., anhydrous solvents, inert atmosphere) can yield the amide product. However, competing benzimidazole formation may occur under high temperatures or acidic conditions, requiring careful optimization of reaction parameters such as temperature, stoichiometry, and solvent polarity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. HPLC monitors reaction progress and purity, while 1H^1H- and 13C^{13}C-NMR confirm structural integrity by resolving imidazole proton environments and amide carbonyl signals. Mass spectrometry (MS) further validates molecular weight .

Q. How is crystallographic data for this compound analyzed?

Single-crystal X-ray diffraction (SC-XRD) paired with software suites like SHELXL (for refinement) and WinGX (for data processing) enables precise structural determination. ORTEP-3 is used for visualizing thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can conflicting data on reaction pathways (amide vs. benzimidazole formation) be resolved?

Mechanistic studies using density functional theory (DFT) calculations to analyze frontier molecular orbitals (FMOs) can predict reactivity. For instance, electron-withdrawing groups on acyl chlorides favor nucleophilic substitution (amide formation), while protonating agents (e.g., polyphosphoric acid) promote cyclization to benzimidazoles .

Q. What computational strategies enhance the design of this compound derivatives with improved bioactivity?

Integrated approaches include molecular docking to predict target binding (e.g., enzyme active sites) and quantitative structure-activity relationship (QSAR) modeling. For example, derivatives with sulfonyl or fluorobenzyl substituents show enhanced pharmacological profiles in silico, guiding synthetic prioritization .

Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?

Solvent-free Friedel-Crafts acylation (using Eaton’s reagent) minimizes side reactions and improves regioselectivity. Temperature-controlled stepwise coupling (e.g., Suzuki-Miyaura for aryl groups) ensures retention of stereochemistry in multi-functional analogs .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Slow evaporation in mixed solvents (e.g., DCM/hexane) promotes crystal growth. Twinned data can be refined using SHELXL’s TWIN/BASF commands, while high-resolution datasets (>1.0 Å) improve electron density maps for imidazole ring positioning .

Methodological Considerations

Q. How are pharmacological activities of This compound derivatives validated experimentally?

  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations.
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based kinetic assays (e.g., for kinases or proteases) .

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